BMS-795311

Descripción general

Descripción

BMS 795311 es un potente inhibidor de la proteína de transferencia de éster de colesterol (CETP) biodisponible por vía oral. Ha demostrado ser prometedor en el aumento de los niveles de colesterol de lipoproteínas de alta densidad (HDL-C) y potencialmente en la prevención de enfermedades cardiovasculares .

Aplicaciones Científicas De Investigación

BMS 795311 tiene varias aplicaciones de investigación científica, que incluyen:

Química: Utilizado como compuesto modelo para estudiar la inhibición de CETP y sus efectos sobre el metabolismo de los lípidos.

Biología: Investigado por su papel en la modulación de los niveles de colesterol y su posible impacto en la salud cardiovascular.

Medicina: Explorado como agente terapéutico para prevenir y tratar enfermedades cardiovasculares aumentando los niveles de HDL-C.

Industria: Utilizado en el desarrollo de nuevos fármacos dirigidos a CETP y vías relacionadas .

Análisis Bioquímico

Biochemical Properties

BMS-795311 plays a significant role in biochemical reactions by inhibiting CETP, a protein that facilitates the transport of cholesteryl esters and triglycerides between lipoproteins . The compound interacts with CETP, inhibiting its activity and thereby affecting lipid metabolism .

Cellular Effects

This compound influences cell function by altering lipid profiles. It increases high-density lipoprotein cholesterol (HDL-C) levels, which can have various effects on cellular processes, including cell signaling pathways and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to CETP, inhibiting its activity. This inhibition disrupts the normal transfer of cholesteryl esters and triglycerides between lipoproteins, leading to an increase in HDL-C levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. The compound has shown stability and long-term effects on cellular function, particularly in terms of its impact on lipid metabolism .

Metabolic Pathways

This compound is involved in lipid metabolism pathways. By inhibiting CETP, it affects the transfer of cholesteryl esters and triglycerides between lipoproteins, which can influence metabolic flux and metabolite levels .

Transport and Distribution

Given its role in lipid metabolism, it may interact with lipid transporters and influence lipid distribution .

Subcellular Localization

Given its molecular targets and mechanism of action, it is likely that the compound localizes to areas of the cell involved in lipid metabolism .

Métodos De Preparación

La síntesis de BMS 795311 implica varios pasos, incluida la formación de derivados de trifeniletilamina. El compuesto se sintetiza a través de una serie de reacciones que involucran varios reactivos y condiciones. La ruta sintética detallada y los métodos de producción industrial son propietarios y no se divulgan públicamente .

Análisis De Reacciones Químicas

BMS 795311 se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar bajo condiciones específicas para formar varios productos oxidados.

Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales dentro de la molécula.

Sustitución: Las reacciones de sustitución son comunes, donde átomos o grupos específicos dentro de la molécula se reemplazan por otros.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes fuertes, agentes reductores y catalizadores específicos. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .

Mecanismo De Acción

BMS 795311 ejerce sus efectos al inhibir la proteína de transferencia de éster de colesterol (CETP). Esta inhibición conduce a un aumento en los niveles de colesterol de lipoproteínas de alta densidad (HDL-C), lo cual es beneficioso para la salud cardiovascular. Los objetivos moleculares y las vías involucradas incluyen la enzima CETP y las vías relacionadas del metabolismo de los lípidos .

Comparación Con Compuestos Similares

BMS 795311 es único en su potente inhibición de CETP biodisponible por vía oral. Los compuestos similares incluyen:

Anacetrapib: Otro inhibidor de CETP con efectos similares sobre los niveles de HDL-C.

Dalcetrapib: Un inhibidor de CETP con un mecanismo de acción y un perfil de eficacia diferentes.

Evacetrapib: Un inhibidor de CETP con potencia y biodisponibilidad comparables

BMS 795311 se destaca por su estructura molecular específica y la combinación única de grupos funcionales que contribuyen a su eficacia y biodisponibilidad.

Actividad Biológica

BMS-795311 is a potent and orally bioavailable inhibitor of cholesteryl ester transfer protein (CETP), which plays a significant role in lipid metabolism and cardiovascular health. This article delves into the biological activity of this compound, highlighting its mechanism of action, biochemical properties, and research findings.

Overview of this compound

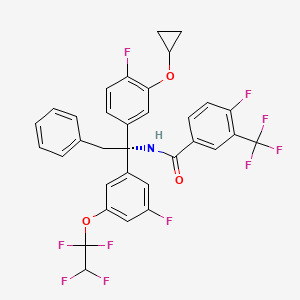

- Chemical Structure : this compound is characterized by its complex structure, with the chemical name N-[(1R)-1-[3-(cyclopropyloxy)-4-fluorophenyl]-1-[3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-phenylethyl]-4-fluoro-3-(trifluoromethyl)benzamide.

- CAS Number : 939390-99-5

- Molecular Formula : C33H23F10N2O3

This compound inhibits CETP, which is responsible for the transfer of cholesteryl esters between high-density lipoprotein (HDL) and low-density lipoprotein (LDL). By blocking this transfer, this compound increases HDL cholesterol (HDL-C) levels, which is associated with a reduced risk of cardiovascular diseases. The compound's IC50 value is reported to be 4 nM in enzyme-based assays, indicating its high potency as a CETP inhibitor .

| Property | Value |

|---|---|

| IC50 (CETP inhibition) | 4 nM |

| Oral Bioavailability | Yes |

| Stability | High |

| Purity | ≥98% |

This compound's ability to enhance HDL-C levels has been confirmed through various in vivo studies. It has shown consistent results in altering lipid profiles and improving overall cholesterol metabolism .

Cellular Effects and Research Findings

This compound's impact on cellular functions extends beyond lipid metabolism. It influences cell signaling pathways related to cholesterol transport and cellular metabolism. Research indicates that increased HDL-C levels can enhance reverse cholesterol transport (RCT), a critical process for removing excess cholesterol from peripheral tissues .

Case Studies

Several studies have explored the effects of this compound on cardiovascular health:

- Clinical Trials : In a Phase II clinical trial involving patients with dyslipidemia, this compound demonstrated significant increases in HDL-C levels compared to placebo groups. The trial highlighted the compound's potential as a therapeutic agent for managing cholesterol levels .

- Animal Studies : Preclinical studies in animal models showed that administration of this compound at doses of 1 mg/kg resulted in maximal inhibition of CETP activity and subsequent increases in HDL-C levels .

Temporal Effects in Laboratory Settings

The compound has been observed to maintain its efficacy over extended periods in laboratory settings, indicating its potential for long-term therapeutic use. Studies have shown that continuous administration leads to sustained increases in HDL-C levels without significant adverse effects on liver function or overall health markers .

Propiedades

IUPAC Name |

N-[(1R)-1-(3-cyclopropyloxy-4-fluorophenyl)-1-[3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-phenylethyl]-4-fluoro-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H23F10NO3/c34-22-13-21(14-24(16-22)47-33(42,43)30(37)38)31(17-18-4-2-1-3-5-18,20-7-11-27(36)28(15-20)46-23-8-9-23)44-29(45)19-6-10-26(35)25(12-19)32(39,40)41/h1-7,10-16,23,30H,8-9,17H2,(H,44,45)/t31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBJMOTPQBCKENW-WJOKGBTCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1OC2=C(C=CC(=C2)C(CC3=CC=CC=C3)(C4=CC(=CC(=C4)F)OC(C(F)F)(F)F)NC(=O)C5=CC(=C(C=C5)F)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1OC2=C(C=CC(=C2)[C@](CC3=CC=CC=C3)(C4=CC(=CC(=C4)F)OC(C(F)F)(F)F)NC(=O)C5=CC(=C(C=C5)F)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H23F10NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

671.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does BMS-795311 interact with its target, CETP, and what are the downstream effects of this interaction?

A1: this compound acts as a potent CETP inhibitor. [] While the exact mechanism is not described in the provided research article, CETP inhibitors generally bind to CETP and block its ability to transfer cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL). This inhibition leads to increased HDL-C levels and potentially enhances reverse cholesterol transport (RCT), a process by which cholesterol is removed from peripheral tissues and transported to the liver for excretion. []

Q2: What is the structure-activity relationship (SAR) information available for this compound and related compounds?

A2: The research article highlights that this compound is part of a series of triphenylethanamine (TPE) ureas and amides developed as CETP inhibitors. [] While the article doesn't delve into specific SAR details for this compound, it emphasizes that the lead optimization process involved modifications to the TPE scaffold. These modifications aimed to achieve desirable properties such as potent CETP inhibition, oral bioavailability, and an improved safety profile compared to earlier CETP inhibitors like torcetrapib. []

Q3: What in vivo efficacy data is available for this compound?

A3: The research article demonstrates the in vivo efficacy of this compound in two animal models. In human CETP/apoB-100 dual transgenic mice, oral administration of this compound (1 mg/kg) resulted in maximal inhibition of CE transfer activity. [] Additionally, in moderately-fat fed hamsters, this compound increased HDL cholesterol content and size comparably to torcetrapib. [] These findings highlight the compound's potential to impact cholesterol metabolism in vivo.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.